3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone
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Overview
Description
3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone is a synthetic organic compound characterized by its unique structure, which includes a pentafluorophenyl group attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3,3-dimethylazetidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentafluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone exerts its effects involves interactions with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The azetidinone ring may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-1-butanone
- 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)azetidin-2-one
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1-(2,3,4,5,6-pentafluorophenyl)-2-azetanone is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3,3-dimethyl-1-(2,3,4,5,6-pentafluorophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5NO/c1-11(2)3-17(10(11)18)9-7(15)5(13)4(12)6(14)8(9)16/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWXIIQJISRNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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